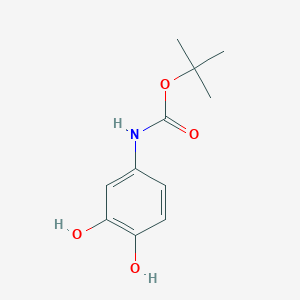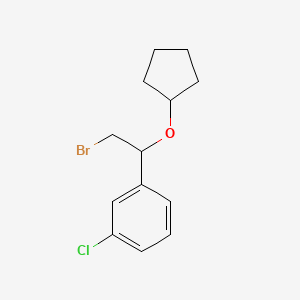
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene typically involves the following steps:
Cyclopentyloxylation: The attachment of a cyclopentyloxy group to the ethyl group.
These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Elimination Reactions: Removing specific atoms or groups from the molecule.
Common Reagents and Conditions
Substitution: Often involves nucleophiles such as hydroxide ions or amines.
Oxidation: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentyloxy group can also affect the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-3-chlorobenzene: Lacks the cyclopentyloxy group, resulting in different chemical properties.
1-(2-Bromo-1-(methoxy)ethyl)-3-chlorobenzene: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and applications.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is unique due to the presence of both a bromine and chlorine atom, along with a cyclopentyloxy group
Properties
Molecular Formula |
C13H16BrClO |
|---|---|
Molecular Weight |
303.62 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclopentyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-9-13(16-12-6-1-2-7-12)10-4-3-5-11(15)8-10/h3-5,8,12-13H,1-2,6-7,9H2 |
InChI Key |
LQCIACFHLLXRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


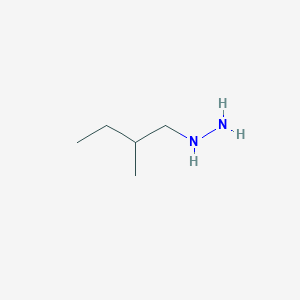
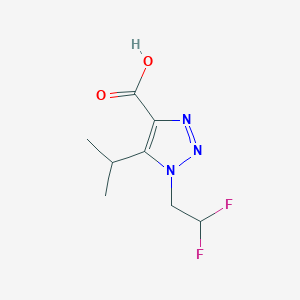
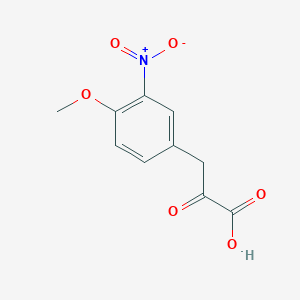
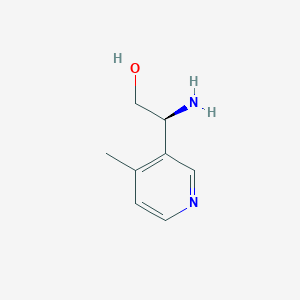
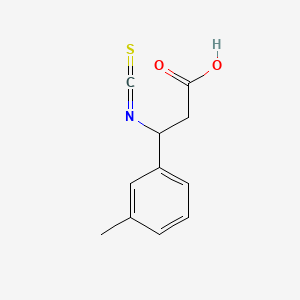
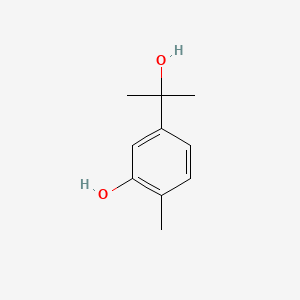

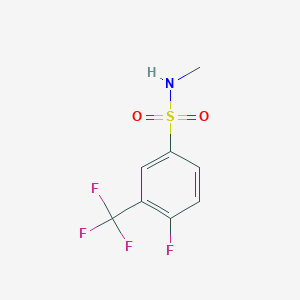
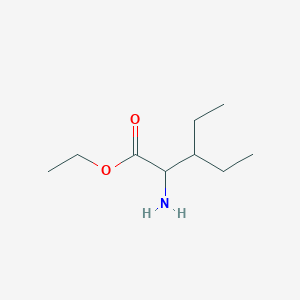
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
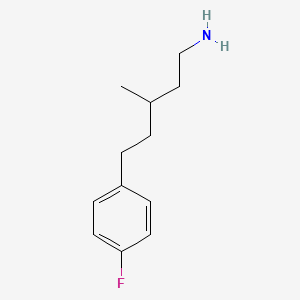

![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
